molecular formula C21H13ClFN3O3 B12164721 (4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12164721
M. Wt: 409.8 g/mol
InChI Key: MOEPEFOXWFKUFT-FBMGVBCBSA-N
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Description

5-(3-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 5-(3-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reactions such as condensation, cyclization, and functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and compounds with similar functional groups. Compared to these compounds, 5-(3-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(pyrimidin-2-yl)-2,5-dihydro-1H-pyrrol-2-one may exhibit unique properties due to its specific structure, such as enhanced biological activity or different chemical reactivity.

Properties

Molecular Formula

C21H13ClFN3O3

Molecular Weight

409.8 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-pyrimidin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H13ClFN3O3/c22-14-4-1-3-13(11-14)17-16(18(27)12-5-7-15(23)8-6-12)19(28)20(29)26(17)21-24-9-2-10-25-21/h1-11,17,27H/b18-16+

InChI Key

MOEPEFOXWFKUFT-FBMGVBCBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CC=N4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CC=N4

Origin of Product

United States

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